molecular formula C10H14ClNO3 B8222232 Methyl 3-(1-amino-2-hydroxyethyl)benzoate hcl

Methyl 3-(1-amino-2-hydroxyethyl)benzoate hcl

Cat. No.: B8222232
M. Wt: 231.67 g/mol
InChI Key: SWIJKZSHJUALNL-UHFFFAOYSA-N
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Description

Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, a hydroxyethyl group, and a benzoate ester, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride typically involves the esterification of 3-(1-amino-2-hydroxyethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary amines .

Scientific Research Applications

Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

  • Methyl 3-(1-amino-3-hydroxypropyl)benzoate hydrochloride
  • Methyl 3-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride
  • Methyl 3-(1-amino-2-hydroxyethyl)benzoate

Comparison: Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable molecule for targeted research and applications .

Properties

IUPAC Name

methyl 3-(1-amino-2-hydroxyethyl)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-3-7(5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIJKZSHJUALNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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